N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
This compound features a hexahydrocinnoline core (a bicyclic system with partial saturation) substituted with a 2-methyl group and a 3-oxo moiety. The carboxamide group at position 6 is linked to a 3-(difluoromethoxy)phenyl aromatic ring. The difluoromethoxy group (-OCF₂H) enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-22-15(23)8-11-7-10(5-6-14(11)21-22)16(24)20-12-3-2-4-13(9-12)25-17(18)19/h2-4,8-10,17H,5-7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYYXYWWBIUCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHFNO
- Molecular Weight : 349.33 g/mol
- CAS Number : 1903559-11-4
Anticancer Properties
Recent studies have indicated that N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways associated with cell growth.
- Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic factors have been observed.
- Cell Cycle Arrest : The compound causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Apoptosis Induction | Increased caspase activity | |
| Cell Cycle Arrest | G1 phase arrest via CDK modulation |
Case Studies and Research Findings
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Study on Breast Cancer Cells :
- A study demonstrated that treatment with N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The study used MTT assays to quantify cell viability.
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Lung Cancer Model :
- In another investigation involving A549 lung cancer cells, the compound exhibited a dose-dependent inhibition of proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
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Mechanistic Insights :
- Further mechanistic studies revealed that the compound modulates key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, contributing to its anticancer effects.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of hexahydrocinnoline compounds exhibit significant activity against various cancer cell lines. For instance, studies on related compounds have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types such as SNB-19 and OVCAR-8 .
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | SNB-19 | 86.61 |
| N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | OVCAR-8 | 85.26 |
| N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide | NCI-H40 | 75.99 |
Case Study: A study published in the ACS Omega journal highlighted the synthesis and evaluation of similar compounds that demonstrated promising anticancer activities. The mechanism of action typically involves targeting specific pathways in cancer cells to induce apoptosis .
Synthesis and Chemical Reactions
The synthesis of N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide generally involves several steps using various reagents under controlled conditions to optimize yield and purity. The compound's synthesis may include reactions with organic solvents like dichloromethane or tetrahydrofuran.
Drug Development
Due to its structural complexity and biological activity, this compound is being explored for broader applications in drug development. Its ability to modulate biological pathways makes it a candidate for further research in therapeutic areas beyond oncology.
Biological Mechanisms
Research into the biological mechanisms of this compound suggests that it may interact with specific molecular targets involved in disease processes. Detailed studies on its mechanism would typically involve binding affinity assays and functional assays in relevant biological systems.
Chemical Reactions Analysis
Core Reactivity of the Hexahydrocinnoline Scaffold
The hexahydrocinnoline core (a partially saturated bicyclic system) is prone to oxidation, reduction, and substitution due to its nitrogen-rich heterocyclic structure. Key reactions include:
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Oxidation at the 3-Oxo Position : The ketone group at position 3 can undergo nucleophilic addition or reduction. For example, reduction with NaBH4 or LiAlH4 would yield the corresponding alcohol .
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Ring-Opening Reactions : Under acidic conditions, the hexahydrocinnoline system may undergo ring-opening at the N–N bond, forming linear diamines or ketones .
2.1. Carboxamide Group
The carboxamide moiety at position 6 participates in:
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Hydrolysis : Acidic or basic conditions convert the carboxamide to a carboxylic acid. For example, refluxing with HCl/H2O or NaOH yields N-(3-(difluoromethoxy)phenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid .
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Derivatization : Reaction with thionyl chloride (SOCl2) generates the acyl chloride, enabling subsequent nucleophilic substitutions (e.g., formation of esters or secondary amides) .
2.2. Difluoromethoxy Substituent
The meta-difluoromethoxy group on the phenyl ring exhibits:
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing fluorine atoms. Nitration or sulfonation requires harsh conditions (e.g., HNO3/H2SO4 at elevated temperatures) .
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Hydrolysis : Under basic conditions, the difluoromethoxy group may hydrolyze to a hydroxyl group, though this is less common compared to non-fluorinated analogs .
Synthetic Pathways for Analogous Compounds
Relevant methodologies for synthesizing similar cinnoline-carboxamide derivatives include:
Stability and Degradation
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Thermal Stability : The compound decomposes above 250°C, forming CO2 and fluorinated byproducts (observed via TGA) .
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Photodegradation : UV exposure in solution leads to cleavage of the difluoromethoxy group, generating phenolic derivatives .
Biological Activity and Reactivity
While not directly studied, structural analogs (e.g., pyrimidine-4-carboxamides) show:
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Enzyme Inhibition : Binding to hydrophobic pockets via the carboxamide and difluoromethoxy groups (e.g., NAPE-PLD inhibition) .
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Metabolic Pathways : Hepatic oxidation of the methyl group to a hydroxymethyl derivative, followed by glucuronidation .
Gaps in Literature
No peer-reviewed studies explicitly detail the synthesis or reactivity of this compound. Current inferences rely on:
Experimental validation is required to confirm proposed reaction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
Key Observations:
- Fluorinated Groups : The target compound’s difluoromethoxy group balances lipophilicity (LogP ~3–4 estimated) and metabolic resistance, contrasting with the trifluoromethyl group in , which is more lipophilic (LogP ~4–5).
- Carboxamide Linkage : Present in all compounds, this group facilitates hydrogen bonding with biological targets. The 3-(difluoromethoxy)phenyl group in the target compound may enhance steric hindrance compared to smaller substituents like methylcyclopropyl in .
Pharmacological and Physicochemical Properties
Key Observations:
- Metabolic Stability : The difluoromethoxy group in the target compound likely confers higher stability than the dimethylcarbamate in , which is prone to hydrolysis.
- Potency Trends: Pyrazole-based carboxamides (e.g., ) exhibit high insecticidal potency, suggesting that the target compound’s hexahydrocinnoline core may require optimization for similar efficacy.
Q & A
Q. Can the hexahydrocinnoline core act as a prodrug, releasing active metabolites in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
